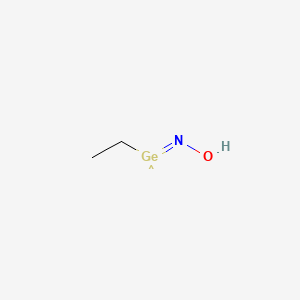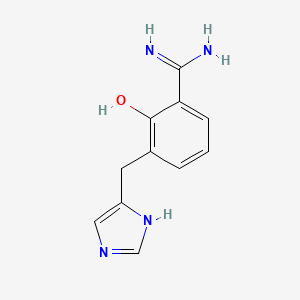
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide is a chemical compound characterized by its unique structure, which includes a hydroxyl group, an imidazole ring, and a benzenecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-imidazole-4-carbaldehyde with an appropriate amine under acidic conditions, followed by reduction and subsequent hydroxylation steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.
Industry: Its unique properties make it valuable in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents and functional groups.
Hydroxybenzamide derivatives: These compounds contain a hydroxyl group and a benzamide moiety but lack the imidazole ring.
Uniqueness: 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzenecarboximidamide stands out due to its combination of hydroxyl, imidazole, and benzenecarboximidamide groups, which confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
164334-83-2 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C11H12N4O/c12-11(13)9-3-1-2-7(10(9)16)4-8-5-14-6-15-8/h1-3,5-6,16H,4H2,(H3,12,13)(H,14,15) |
Clave InChI |
ALUGCBJTYNHNOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=N)N)O)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


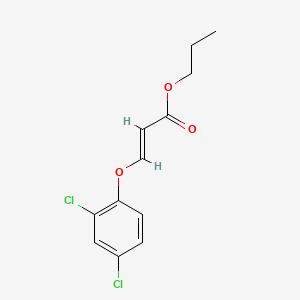
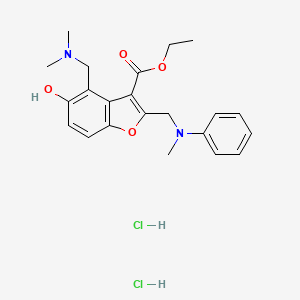
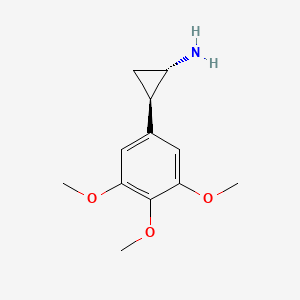

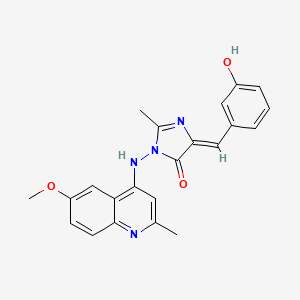
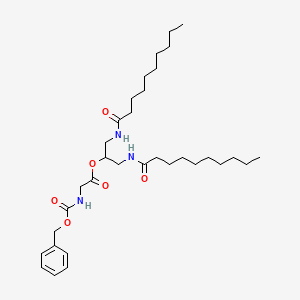
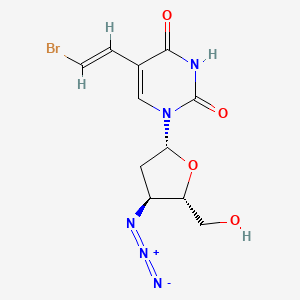
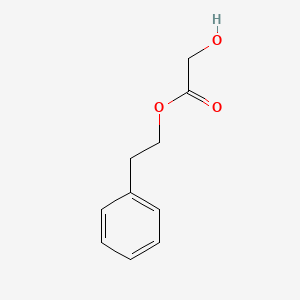
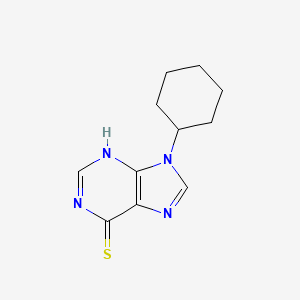
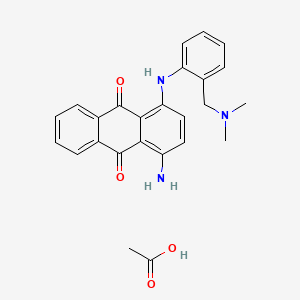
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
